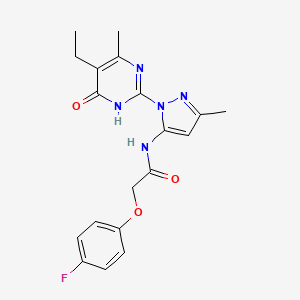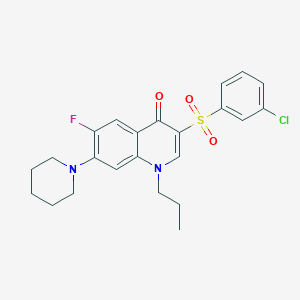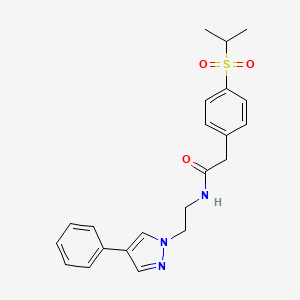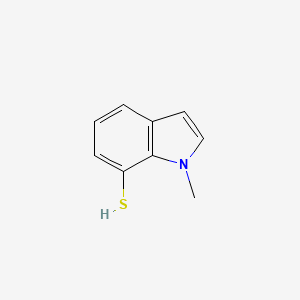
1H-Indole-7-thiol, 1-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-7-thiol, 1-methyl-, also known as 1-methyl-1H-indole-7-thiol, is a chemical compound with the CAS Number: 1315689-89-4 . It has a molecular weight of 163.24 . The IUPAC name for this compound is 1-methyl-1H-indole-7-thiol .
Molecular Structure Analysis
The InChI code for 1H-Indole-7-thiol, 1-methyl- is1S/C9H9NS/c1-10-6-5-7-3-2-4-8 (11)9 (7)10/h2-6,11H,1H3 . This indicates that the compound has a molecular structure consisting of 9 carbon atoms, 9 hydrogen atoms, and 1 sulfur atom . Physical And Chemical Properties Analysis
1H-Indole-7-thiol, 1-methyl- has a molecular weight of 163.24 .Scientific Research Applications
Anticancer Properties
Indole derivatives have garnered attention for their potential as anticancer agents. Research suggests that 1-Methyl-1H-indole-7-thiol exhibits promising cytotoxic effects against cancer cells. Its mechanism of action may involve interfering with cell division, inducing apoptosis, or inhibiting specific pathways crucial for tumor growth .
Antimicrobial Activity
Indoles, including 1-Methyl-1H-indole-7-thiol, possess antimicrobial properties. They can inhibit bacterial and fungal growth by disrupting essential cellular processes. Investigating this compound’s efficacy against specific pathogens could lead to novel antimicrobial therapies .
Neuroprotective Effects
Indole derivatives have been explored for their potential neuroprotective properties. Researchers have investigated their ability to mitigate oxidative stress, reduce inflammation, and enhance neuronal survival. 1-Methyl-1H-indole-7-thiol might contribute to neuroprotection, making it relevant for neurodegenerative disease research .
Antioxidant Capacity
Indoles often exhibit antioxidant activity due to their radical-scavenging abilities. 1-Methyl-1H-indole-7-thiol might play a role in protecting cells from oxidative damage, making it relevant for studies on oxidative stress-related disorders .
Modulation of Cellular Signaling
Indole derivatives can influence cellular signaling pathways. Researchers have investigated their impact on kinases, transcription factors, and other critical molecules. Understanding how 1-Methyl-1H-indole-7-thiol interacts with specific signaling pathways could reveal novel therapeutic targets .
Applications in Organic Synthesis
Beyond biological activities, indoles serve as versatile building blocks in organic synthesis. Researchers explore novel methods to synthesize indole derivatives, including 1-Methyl-1H-indole-7-thiol, for drug development, material science, and other applications .
Future Directions
properties
IUPAC Name |
1-methylindole-7-thiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS/c1-10-6-5-7-3-2-4-8(11)9(7)10/h2-6,11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUAXFZQURPCASQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=CC=C2)S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-1-[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B2657468.png)
![Ethyl (2Z)-2-chloro-2-[2-(2-methoxy-5-methylphenyl)hydrazin-1-ylidene]acetate](/img/structure/B2657470.png)
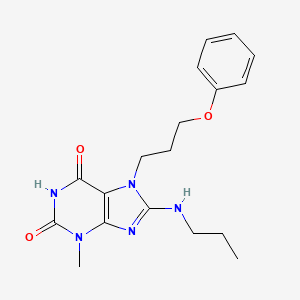
![1-(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)ethanone](/img/structure/B2657475.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2657476.png)

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2657481.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopentanecarboxamide](/img/structure/B2657482.png)
![ethyl 1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2657483.png)
![3,4,9-trimethyl-7-[(2E)-3-phenylprop-2-en-1-yl]-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2657484.png)
![4-[1-(2-Bromoprop-2-enyl)benzimidazol-2-yl]-1-butylpyrrolidin-2-one](/img/structure/B2657485.png)
